![molecular formula C9H11N3 B1603873 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine CAS No. 1778-74-1](/img/structure/B1603873.png)
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
Overview
Description
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrole ring fused to a pyridine ring, forming a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving pyrrole and pyridine derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Overview
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry and biological research. Its unique bicyclic structure, consisting of a pyrrole ring fused to a pyridine ring, contributes to its diverse applications in drug discovery, particularly in the development of anticancer agents and kinase inhibitors.
Scientific Research Applications
The compound has been studied for various applications across different scientific fields:
- Medicinal Chemistry : It serves as a scaffold for designing novel anticancer drugs due to its ability to inhibit specific kinases and disrupt cellular processes.
- Biological Research : Used as a probe for investigating enzyme activities and biological pathways.
- Material Science : It is explored as an intermediate in the synthesis of new materials and agrochemicals.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. Notably, compounds derived from this structure have shown significant activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.
Key Findings :
- IC50 Values : The most potent derivative (designated as 10t) exhibited IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating strong inhibitory effects on cancer cell proliferation .
- Mechanism of Action : The compound primarily acts by inhibiting tubulin polymerization, which is crucial for cancer cell division. This was evidenced by experiments showing that 10t effectively disrupted microtubule dynamics at concentrations as low as 0.12 μM .
Kinase Inhibition
The compound also demonstrates potential as a selective inhibitor of various kinases, which play critical roles in signaling pathways related to cancer progression.
Case Studies
A notable case study focused on the structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridine derivatives revealed:
- Compound 10t showed the highest potency across multiple cancer cell lines.
- The compound induced apoptosis and arrested the cell cycle in the G2/M phase, further supporting its potential as an anticancer agent .
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
10t | HeLa | 0.12 | Tubulin inhibition |
10t | SGC-7901 | 0.21 | Tubulin inhibition |
10t | MCF-7 | 0.18 | Tubulin inhibition |
7c | A549 | 0.82 | c-Met inhibition |
7c | HepG2 | 1.00 | c-Met inhibition |
Mechanism of Action
The mechanism of action of 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological activities.
Uniqueness: 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine, also known as a pyrrolo-pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles in cancer treatment and as a kinase inhibitor, particularly in relation to its interaction with various cellular pathways.
- IUPAC Name : this compound
- Molecular Formula : C9H11N3
- Molecular Weight : 161.21 g/mol
- Purity : Typically ≥98% .
The biological activity of this compound primarily involves its ability to inhibit specific kinases and disrupt cellular processes such as tubulin polymerization. This compound has been linked to the inhibition of the colchicine-binding site on tubulin, which is crucial for cancer cell proliferation.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant antitumor effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound showed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines with IC50 values ranging from 0.12 to 0.21 μM .
- Mechanistic Insights : The most potent derivative inhibited tubulin polymerization effectively at concentrations as low as 3 μM and disrupted microtubule dynamics at even lower concentrations (0.12 μM) .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridine derivatives. The findings indicated that:
- A specific derivative (10t) exhibited the highest potency against multiple cancer cell lines.
- The compound induced apoptosis and arrested the cell cycle in the G2/M phase .
Table of Biological Activity
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
10t | HeLa | 0.12 | Tubulin inhibition |
10t | SGC-7901 | 0.21 | Tubulin inhibition |
10t | MCF-7 | 0.18 | Tubulin inhibition |
7c | A549 | 0.82 | c-Met inhibition |
7c | HepG2 | 1.00 | c-Met inhibition |
Kinase Inhibition
Research indicates that pyrrolo[3,2-c]pyridine derivatives can act as selective inhibitors for various kinases:
Properties
IUPAC Name |
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWXKYGIDJLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627398 | |
Record name | 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-74-1 | |
Record name | 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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